molecular formula C7H13NO2 B1424475 Ethyl (R)-Pyrrolidine-3-carboxylate CAS No. 1807380-83-1

Ethyl (R)-Pyrrolidine-3-carboxylate

Cat. No.: B1424475
CAS No.: 1807380-83-1
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-Pyrrolidine-3-carboxylate is an organic compound that belongs to the class of esters It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-Pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs at room temperature and yields the desired ester after purification.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-Pyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products

    Hydrolysis: Pyrrolidine-3-carboxylic acid and ethanol.

    Reduction: Pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl ®-Pyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets such as receptors or enzymes .

Comparison with Similar Compounds

Ethyl ®-Pyrrolidine-3-carboxylate can be compared with other esters and pyrrolidine derivatives:

Properties

IUPAC Name

ethyl (3R)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (R)-Pyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl (R)-Pyrrolidine-3-carboxylate
Reactant of Route 3
Ethyl (R)-Pyrrolidine-3-carboxylate
Reactant of Route 4
Ethyl (R)-Pyrrolidine-3-carboxylate
Reactant of Route 5
Ethyl (R)-Pyrrolidine-3-carboxylate
Reactant of Route 6
Ethyl (R)-Pyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.